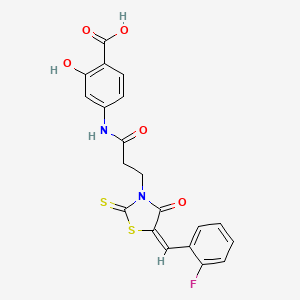![molecular formula C20H22N6O2 B2520244 3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one CAS No. 2191216-36-9](/img/structure/B2520244.png)
3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex molecule that appears to be a derivative of quinazolinone, a bicyclic compound consisting of a fused benzene and pyrimidine ring. It is modified with a triazolyl group and an azabicyclooctane moiety, which suggests that it could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related bicyclic morpholine analogues has been demonstrated through [3+2] cycloaddition reactions, which could potentially be applied to the synthesis of the azabicyclooctane portion of the target compound . Additionally, the synthesis of related bridged bicyclic morpholinethiones provides insight into the preparation of complex bicyclic structures that could be relevant to the synthesis of the azabicyclooctane moiety in the target compound .
Molecular Structure Analysis
The molecular structure of the target compound includes a quinazolinone core, which is known to be versatile in chemical reactions due to the presence of reactive sites such as the carbonyl group and the nitrogen in the pyrimidine ring. The azabicyclooctane and triazolyl modifications add steric bulk and could introduce conformational rigidity, potentially affecting the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The quinazolinone core of the compound is amenable to various chemical reactions. For instance, condensation reactions have been used to create unsymmetrical biquinazoline diones from aminoquinazolinones . This suggests that the quinazolinone portion of the target compound could undergo similar condensation reactions. The presence of the triazolyl group could also offer additional reactivity through click chemistry, a widely used reaction in the synthesis of complex molecules .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the target compound are not directly reported, the properties of similar compounds can provide some insight. For example, the synthesis of functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones shows that the introduction of heteroatoms into bicyclic structures can significantly alter their physical properties, such as solubility and melting points . Additionally, the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives indicates that the introduction of amino and hydroxy groups to the quinazolinone core can lead to compounds with biological activity, which may also be true for the target compound .
Applications De Recherche Scientifique
Chimie Médicinale
La fusion des 1,2,3-triazoles avec les pyrazines et les pyridazines a conduit à la synthèse de divers systèmes cycliques hétérocycliques. Les chercheurs ont étudié ces composés pour leur potentiel en chimie médicinale. Notamment, ils présentent :
- Inhibition de c-Met : Certains dérivés contenant ces noyaux hétérocycliques ont montré une inhibition prometteuse de la protéine kinase du facteur de transition mésenchymateuse-épithéliale (c-Met). Par exemple, le candidat clinique Savolitinib contient une sous-structure similaire .
- Modulation du GABA A : Certains dérivés de triazolopyrazine et de triazolopyridazine présentent une activité modulatrice allostérique sur les récepteurs GABA A .
Blocs de construction des polymères
Ces hétérocycles ont été incorporés dans des polymères pour diverses applications. Notamment :
- Cellules solaires : Les chercheurs les ont utilisés comme unités structurelles dans les polymères pour les matériaux de cellules solaires .
Inhibition enzymatique
- Inhibition de la BACE-1 : Certains dérivés ont démontré une inhibition de la β-sécrétase 1 (BACE-1), une cible pertinente pour la maladie d’Alzheimer .
Activité antiproliférative
- Cytotoxicité : Les dérivés de ce composé ont montré une activité cytotoxique efficace contre diverses lignées de cellules cancéreuses . Par exemple, 3-(4-(4-phénoxyphényl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole a montré une activité antiproliférative puissante.
Activité antituberculeuse
Mécanisme D'action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This interaction can result in changes in the enzyme’s activity, potentially leading to the observed biological effects.
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as indole derivatives, have been studied extensively . These studies suggest that such compounds can have good bioavailability, although the specific properties would depend on the exact structure of the compound.
Result of Action
It is known that similar compounds, such as indole derivatives, can exert a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects would be the result of the compound’s interaction with its targets and the subsequent alterations in biochemical pathways.
Action Environment
It is known that the biological activity of similar compounds, such as indole derivatives, can be influenced by various factors, including the specific biological environment in which they are acting .
Propriétés
IUPAC Name |
3-[3-oxo-3-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-19(7-9-24-13-21-18-4-2-1-3-17(18)20(24)28)26-14-5-6-15(26)12-16(11-14)25-10-8-22-23-25/h1-4,8,10,13-16H,5-7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZDBHPAFVQCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCN3C=NC4=CC=CC=C4C3=O)N5C=CN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

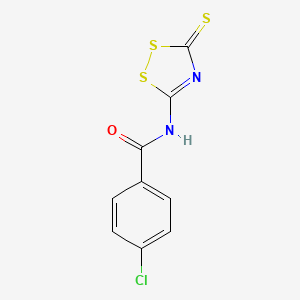
![N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2520162.png)


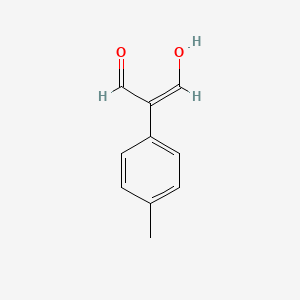
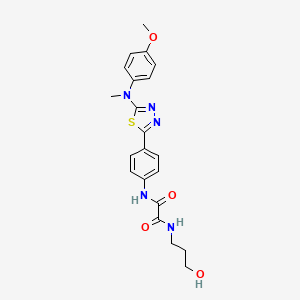
![(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2520173.png)
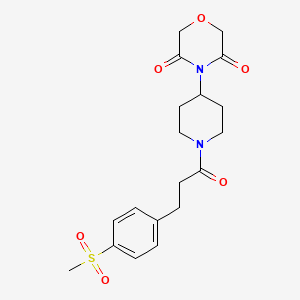


![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)
![3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2520181.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2520182.png)
